lithium;3,4-dichloro-2H-thiophen-2-ide
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Overview
Description
Lithium;3,4-dichloro-2H-thiophen-2-ide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of lithium and chlorine atoms in the structure of this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3,4-dichloro-2H-thiophen-2-ide typically involves the reaction of 3,4-dichlorothiophene with a lithium reagent. One common method is the lithiation of 3,4-dichlorothiophene using n-butyllithium in an inert atmosphere, followed by quenching with a suitable electrophile . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Lithium;3,4-dichloro-2H-thiophen-2-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Lithium;3,4-dichloro-2H-thiophen-2-ide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of lithium;3,4-dichloro-2H-thiophen-2-ide involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in electron transfer processes, making it useful in redox reactions and catalysis .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorothiophene: A precursor in the synthesis of lithium;3,4-dichloro-2H-thiophen-2-ide.
Lithium thiophen-2-ide: A related compound with similar reactivity but lacking the chlorine substituents.
3,4-Dimethoxythiophene: Another thiophene derivative with different substituents that impart unique properties.
Uniqueness
This compound is unique due to the presence of both lithium and chlorine atoms, which enhance its reactivity and make it suitable for a wide range of chemical transformations. Its ability to undergo various types of reactions and its applications in different fields of research highlight its significance .
Properties
CAS No. |
61208-98-8 |
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Molecular Formula |
C4HCl2LiS |
Molecular Weight |
159.0 g/mol |
IUPAC Name |
lithium;3,4-dichloro-2H-thiophen-2-ide |
InChI |
InChI=1S/C4HCl2S.Li/c5-3-1-7-2-4(3)6;/h1H;/q-1;+1 |
InChI Key |
APILJGYLLKUNLK-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=C(C(=[C-]S1)Cl)Cl |
Origin of Product |
United States |
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